

# chemical structure of (R)-Ethyl piperidine-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-Ethyl piperidine-3-carboxylate hydrochloride

**Cat. No.:** B1418001

[Get Quote](#)

An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate for Advanced Research

Prepared by: Gemini, Senior Application Scientist

## Introduction

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a key chiral building block, it forms the structural core of numerous biologically active molecules. Its rigid piperidine scaffold and stereochemically defined center at the C3 position make it an invaluable synthon for developing drugs that require precise three-dimensional architecture for optimal target engagement. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind its synthetic routes and analytical validation, offering field-proven insights to empower your research and development endeavors.

## Chapter 1: Physicochemical Properties and Identification

The fundamental physical and chemical properties of (R)-Ethyl piperidine-3-carboxylate are crucial for its handling, reaction setup, and analytical characterization. These properties are

summarized in the table below.

| Property          | Value                                          | Reference(s)                            |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 157.21 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 25137-01-3                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Colorless to yellowish liquid                  | <a href="#">[2]</a> <a href="#">[3]</a> |
| Density           | ~1.092 g/mL at 25 °C                           | <a href="#">[2]</a>                     |
| Boiling Point     | 102-104 °C at 7 mmHg                           |                                         |
| Flash Point       | 104 °C (219.2 °F)                              | <a href="#">[2]</a>                     |
| Refractive Index  | ~1.460 (n <sub>20/D</sub> )                    |                                         |
| Purity            | Typically ≥97%                                 | <a href="#">[1]</a> <a href="#">[2]</a> |

#### Chemical Identifiers:

- IUPAC Name: ethyl (3R)-piperidine-3-carboxylate
- Synonyms: (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[\[1\]](#)
- SMILES:CCOC(=O)[C@@H]1CCCNC1[\[2\]](#)
- InChI Key:XIWBSOUNZWSFKU-SSDOTTWSA-N[\[2\]](#)

## Chapter 2: Stereochemistry and Structural Elucidation

The biological activity of pharmaceuticals derived from this molecule is critically dependent on the absolute stereochemistry at the C3 position. The "(R)" designation signifies the right-handed configuration at this chiral center, which dictates the spatial orientation of the ethyl carboxylate group relative to the piperidine ring. This specific conformation is essential for its role as a precursor to targeted therapeutics.

Caption: 2D structure of (R)-Ethyl piperidine-3-carboxylate.

## Chapter 3: Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

While publicly available spectra for this specific enantiomer are scarce, its structure allows for a confident prediction of its spectral characteristics based on fundamental principles and data from its racemic form, ethyl nipecotate.[\[4\]](#)

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Ethyl Group: A triplet integrating to 3 protons ( $\text{CH}_3$ ) is expected around  $\delta$  1.2-1.3 ppm, coupled to the methylene protons. A quartet integrating to 2 protons ( $\text{OCH}_2$ ) is expected further downfield, around  $\delta$  4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.
- Piperidine Ring Protons: These will appear as a complex series of multiplets between  $\delta$  1.5 and 3.5 ppm. The proton at the C3 chiral center ( $\text{CH-COOEt}$ ) will be the most downfield of the ring protons (excluding those adjacent to the nitrogen), likely appearing around  $\delta$  2.8-3.0 ppm.
- Amine Proton (NH): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between  $\delta$  1.5 and 3.0 ppm.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected to appear around  $\delta$  173-175 ppm.[\[4\]](#)
- Ethyl Group Carbons: The  $\text{OCH}_2$  carbon will be around  $\delta$  60-62 ppm, and the  $\text{CH}_3$  carbon will be upfield, around  $\delta$  14-15 ppm.
- Piperidine Ring Carbons: The C3 chiral center will be around  $\delta$  40-45 ppm. The other ring carbons (C2, C4, C5, C6) will appear in the  $\delta$  25-55 ppm range.

IR (Infrared) Spectroscopy:

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around  $1730\text{ cm}^{-1}$ .<sup>[4]</sup>
- N-H Stretch: A moderate, somewhat broad peak in the region of  $3300\text{-}3400\text{ cm}^{-1}$  indicates the secondary amine.
- C-H Stretch: Aliphatic C-H stretching bands will be present just below  $3000\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 157$ . Key fragmentation patterns would include the loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ,  $m/z = 45$ ) to give a fragment at  $m/z = 112$ , and loss of the entire ethyl carboxylate group ( $-\text{COOC}_2\text{H}_5$ ,  $m/z = 73$ ) to give a fragment at  $m/z = 84$ .

## Chapter 4: Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its utilization. While several strategies exist, including asymmetric hydrogenation of pyridine precursors<sup>[5][6]</sup> and enzymatic resolutions<sup>[7][8]</sup>, the most established and scalable method is the classical chemical resolution of racemic ethyl nipecotate using a chiral resolving agent.

## Workflow: Synthesis via Diastereomeric Salt Resolution

This approach relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent produces two diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.



[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution of ethyl nipecotate.

## Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol is a representative methodology based on established chemical principles for diastereomeric salt resolution.[\[9\]](#)[\[10\]](#)

Objective: To isolate (R)-Ethyl piperidine-3-carboxylate from a racemic mixture.

### Materials:

- Racemic ethyl nipecotate
- Di-benzoyl-L-tartaric acid (resolving agent)
- Ethanol (solvent)
- Aqueous sodium hydroxide (or other suitable base)
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (drying agent)

### Procedure:

- Salt Formation: Dissolve racemic ethyl nipecotate in a suitable solvent, such as ethanol.[\[10\]](#) In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.
- Crystallization: Add the resolving agent solution to the racemic mixture solution. Stir the combined solution and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
  - Causality Insight: The choice of solvent is critical. The ideal solvent will have a significant solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. Ethanol is a common choice for this system.[\[10\]](#)

- Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities. The filtrate, which is now enriched in the other diastereomer, should be saved.
- Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in a biphasic system of water and an organic extraction solvent (e.g., dichloromethane).
- Basification: Add a base (e.g., 1M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid, converting it to its water-soluble sodium salt, and liberates the free ethyl nipecotate enantiomer into the organic layer.
- Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl piperidine-3-carboxylate.
- Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or GC). The process can be repeated with the filtrate to isolate the other enantiomer.

## Chapter 5: Applications in Medicinal Chemistry and Drug Development

(R)-Ethyl piperidine-3-carboxylate is a premier building block due to its conformational rigidity and chiral nature. It serves as a starting material for a variety of high-value pharmaceutical targets.

### Key Therapeutic Areas:

- Anticonvulsants: It is a precursor to (R)-Nipecotic acid, a potent inhibitor of  $\gamma$ -aminobutyric acid (GABA) uptake. This mechanism is central to the action of anticonvulsant drugs like Tiagabine.[\[1\]](#)
- Antidiabetics: The piperidine scaffold is used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[\[1\]](#)[\[2\]](#)

- Antipsychotics & CNS Disorders: It is a reactant for creating dual H1/5-HT2A receptor antagonists for sleep disorders and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression and anxiety.[2]
- Oncology: The related (S)-enantiomer is a key fragment in the synthesis of Janus Kinase 2 (JAK2) inhibitors, which are targets in myeloproliferative neoplasms.[12]



[Click to download full resolution via product page](#)

Caption: Role as a building block in multi-step drug synthesis.

## Chapter 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (R)-Ethyl piperidine-3-carboxylate.

GHS Hazard Information:[2]

| Pictogram | Code | Hazard Statement                  |
|-----------|------|-----------------------------------|
|           |      |                                   |
|           |      |                                   |
|           | H315 | Causes skin irritation.           |
|           | H318 | Causes serious eye damage.        |
|           | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing vapors. If ventilation is inadequate, use a suitable respirator.
- Avoid contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.
- It is classified as a combustible liquid; store away from heat and open flames.[2]

## Conclusion

(R)-Ethyl piperidine-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, stereochemically defined pharmaceuticals. A thorough

understanding of its properties, from its fundamental physicochemical characteristics to the nuances of its chiral synthesis, is paramount for its effective use. The methodologies and insights presented in this guide are intended to provide researchers and drug development professionals with a solid, authoritative foundation for incorporating this valuable synthon into their discovery and development pipelines, ensuring both scientific rigor and validated, reproducible outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 3. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 12. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [chemical structure of (R)-Ethyl piperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1418001#chemical-structure-of-r-ethyl-piperidine-3-carboxylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)